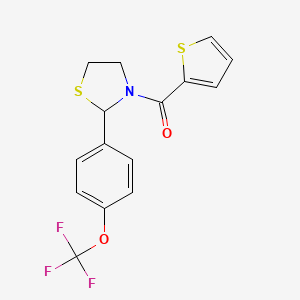

Thiophen-2-yl(2-(4-(trifluoromethoxy)phenyl)thiazolidin-3-yl)methanone

Description

Properties

IUPAC Name |

thiophen-2-yl-[2-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidin-3-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3NO2S2/c16-15(17,18)21-11-5-3-10(4-6-11)14-19(7-9-23-14)13(20)12-2-1-8-22-12/h1-6,8,14H,7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CASSWAJYYZHTPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1C(=O)C2=CC=CS2)C3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

Thiophen-2-yl(2-(4-(trifluoromethoxy)phenyl)thiazolidin-3-yl)methanone is a compound that belongs to the thiazolidine class, which is known for its diverse biological activities, including anti-inflammatory, anti-diabetic, and anticancer properties. This article explores the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring and a trifluoromethoxy-substituted phenyl group, contributing to its lipophilicity and potential interactions with biological targets. The thiazolidine structure is significant as it often enhances the biological activity of compounds through various mechanisms.

| Property | Description |

|---|---|

| Molecular Formula | C₁₅H₁₃F₃N₃OS |

| Molecular Weight | 353.34 g/mol |

| Solubility | Soluble in organic solvents; limited water solubility |

| LogP (Octanol-Water) | Indicates high lipophilicity |

The biological activity of this compound is likely multifaceted:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX), which are critical in the biosynthesis of inflammatory mediators .

- Receptor Modulation : It may act on various receptors due to its structural features, potentially modulating signaling pathways related to inflammation and cellular proliferation .

- Antioxidant Activity : Compounds containing thiophene rings are often associated with antioxidant properties, which can mitigate oxidative stress in biological systems .

Anti-inflammatory Activity

Research has indicated that thiazolidine derivatives exhibit significant anti-inflammatory effects. For instance, studies show that compounds similar to this compound can reduce inflammation markers in vitro and in vivo models .

Anticancer Properties

The compound's ability to interact with cancer cell lines has been explored. Preliminary studies indicate that it may induce apoptosis in specific cancer cells by modulating pathways associated with cell survival and proliferation .

Case Studies

- Study on Anti-inflammatory Effects : A study published in a peer-reviewed journal demonstrated that a similar thiazolidine derivative significantly reduced edema in animal models of inflammation, suggesting potential therapeutic applications for inflammatory diseases .

- Anticancer Evaluation : Another research effort investigated the anticancer properties of thiophene derivatives, revealing that they could inhibit tumor growth in xenograft models by inducing apoptosis and cell cycle arrest.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

- Formation of Thiazolidine Ring : This can be achieved through condensation reactions involving appropriate precursors.

- Functionalization : The introduction of the trifluoromethoxy group enhances the compound's lipophilicity and biological activity.

Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are crucial for confirming the compound's purity and structural integrity.

Comparison with Similar Compounds

2-(4-(Trifluoromethoxy)phenyl)thiophene (3o)

(2Z)-2-[(4-Fluorophenyl)imino]-4-methyl-1,3-thiazol-3(2H)-ylmethanone

Asymmetric Thiazolidin-3-yl-propan-1-one Derivatives (AAP-1 to AAP-10)

- Structure : Thiazolidine fused with benzyloxy phenyl and substituted aldehydes.

- Bioactivity : Antimicrobial activity (in vitro), synthesized via microwave-assisted methods (higher efficiency vs. conventional) .

Functional Group Analysis

- Trifluoromethoxy (CF₃O–) : Enhances lipophilicity and metabolic stability compared to sulfonyl () or fluorophenyl () groups .

- Thiazolidine vs.

Data Tables

Table 2. Functional Group Impact

Q & A

Q. How can researchers optimize the synthesis of Thiophen-2-yl(2-(4-(trifluoromethoxy)phenyl)thiazolidin-3-yl)methanone?

- Methodological Answer : The compound's thiazolidinone core can be synthesized via cyclocondensation of a thiourea intermediate with chloroacetyl chloride under basic conditions, as demonstrated for analogous thiazolidinone derivatives . For the trifluoromethoxyphenyl substituent, introduce the group early in the synthesis using Ullmann coupling or nucleophilic aromatic substitution. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) is recommended. Monitor reaction progress using TLC and confirm intermediates via / NMR and high-resolution mass spectrometry (HRMS) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- Single-crystal X-ray diffraction (SC-XRD) : Use SHELX or OLEX2 for structure solution and refinement. For example, monoclinic systems (space group ) with parameters Å, Å, Å, are typical for related thiophene-thiazolidinone hybrids .

- Spectroscopy : NMR to confirm trifluoromethoxy group integrity ( ppm), and IR spectroscopy for carbonyl () stretches (~1700 cm) .

Advanced Research Questions

Q. How should researchers address contradictions between experimental spectroscopic data and computational modeling results?

- Methodological Answer :

- Re-evaluate crystallization conditions to ensure purity, as polymorphic forms or solvent inclusion can alter spectral properties .

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR/IR spectra and compare with experimental data. Adjust computational models to account for solvent effects or crystal packing interactions .

Q. What strategies are effective for elucidating the biological activity of this compound?

- Methodological Answer :

- Design structure-activity relationship (SAR) studies by synthesizing analogs with modified substituents (e.g., replacing trifluoromethoxy with methoxy or nitro groups). Test in vitro against target enzymes (e.g., PPAR-γ for antidiabetic activity) using fluorescence polarization assays .

- For antimicrobial activity, use microdilution assays (MIC/MBC) against Gram-positive/negative strains, referencing protocols for structurally similar thiazolidinones .

Q. How can crystal engineering improve the compound's photophysical properties?

- Methodological Answer :

- Modify substituents to induce aggregation-induced emission (AIE) or thermally activated delayed fluorescence (TADF). For example, introduce bulky tert-butyl groups on the thiophene ring to restrict molecular rotation and enhance solid-state emission .

- Refine crystal packing using SHELXL to analyze intermolecular interactions (e.g., π-π stacking, hydrogen bonding) that influence emission properties .

Q. What experimental approaches validate mechanistic pathways in the compound's reactivity?

- Methodological Answer :

- Use LC-MS/MS to trap reactive intermediates (e.g., radical species during oxidation).

- Conduct kinetic isotope effect (KIE) studies or deuterium labeling to identify rate-determining steps in degradation pathways .

Q. How can researchers assess the compound's thermal stability for material science applications?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.